Germane, difluorodimethyl-
Description
Historical Perspectives and Evolution of Organogermanium Compound Research
The journey into the world of organogermanium chemistry began in 1887 with the synthesis of the first organogermanium compound, tetraethylgermane, by Clemens Winkler. However, it was not until the mid-20th century that the field saw a significant expansion in the synthesis and examination of these compounds. paperpublications.org The number of known organogermanium compounds grew from a single one in 1887 to approximately 700 by 1963. This growth was spurred by the unique properties of these compounds, which positioned them between the more extensively studied organosilicon and organotin analogues. google.com The development of new synthetic methodologies, including the use of organolithium and Grignard reagents for the alkylation of germanium halides, further propelled the field forward. google.com
Significance of Organogermanium Compounds in Modern Chemical Science and Technology
Organogermanium compounds have found applications in a variety of fields, from materials science to medicine. paperpublications.orggoogle.com Their thermal stability and chemical inertness make them valuable in certain industrial processes. paperpublications.org A significant application lies in the electronics industry, where organogermanium compounds like isobutylgermane are used as precursors in Metalorganic Vapor Phase Epitaxy (MOVPE) for the deposition of germanium-containing semiconductor films. google.com Furthermore, some organogermanium compounds have been investigated for their biological activities, with research exploring their potential as pharmaceuticals. paperpublications.org Their lower toxicity compared to their organotin counterparts makes them attractive for various applications.
Positioning of Difluorodimethylgermane as a Key Fluorinated Organogermanium Species
Difluorodimethylgermane holds a unique position at the intersection of organogermanium and organofluorine chemistry. The introduction of fluorine atoms into an organometallic framework can dramatically alter the compound's physical and chemical properties, including its volatility, reactivity, and potential for new applications. While specific research on difluorodimethylgermane is not as extensive as for its chloro- or bromo-analogues, its importance can be inferred from the growing interest in fluorinated compounds for advanced materials and electronics. The high electronegativity of fluorine can influence the electronic environment of the germanium center, potentially leading to novel reactivity and utility as a precursor for fluorine-containing materials.
Overview of Current Research Trajectories and Future Opportunities for Difluorodimethylgermane
Current research in organogermanium chemistry is focused on the development of new precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create high-purity germanium and silicon-germanium thin films. ias.ac.inresearchgate.net There is a continuous search for precursors with tailored volatility, stability, and decomposition pathways. Difluorodimethylgermane, with its fluorine substituents, represents a promising candidate in this area. Future opportunities for this compound likely lie in its application as a precursor for the deposition of germanium fluoride (B91410) or fluorine-doped germanium films, which could have specialized optical or electronic properties. Further research is needed to fully elucidate its synthesis, reactivity, and performance in these applications, opening up new avenues for both fundamental and applied chemical research. The exploration of its hydrolytic stability and decomposition mechanisms will also be crucial for its practical implementation.
Properties
CAS No. |
811-70-1 |
|---|---|
Molecular Formula |
C2H6F2Ge |
Molecular Weight |
140.70 g/mol |
IUPAC Name |
difluoro(dimethyl)germane |
InChI |
InChI=1S/C2H6F2Ge/c1-5(2,3)4/h1-2H3 |
InChI Key |
GGUVRTFFRQEVCD-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(F)F |
Origin of Product |
United States |
Advanced Structural Characterization and Geometrical Elucidation
Gas-Phase Electron Diffraction (ED) Studies for Molecular Structure Determination
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in their free state, devoid of the intermolecular forces present in condensed phases. wikipedia.org This method has been successfully applied to difluorodimethylgermane to elucidate its precise geometrical parameters. rsc.org
Precise Determination of Interatomic Distances (e.g., Ge–C, Ge–F Bond Lengths)
Electron diffraction studies have enabled the high-precision measurement of the distances between the atoms in difluorodimethylgermane. The key bond lengths have been determined as follows: the germanium-carbon (Ge–C) bond distance is 1.928 ± 0.003 Å, and the germanium-fluorine (Ge–F) bond distance is 1.739 ± 0.002 Å. rsc.org These values represent the average internuclear distances (rg) within the molecule.
| Bond | Distance (rg) in Ångströms (Å) | Uncertainty (Å) |
|---|---|---|
| Ge–C | 1.928 | ± 0.003 |
| Ge–F | 1.739 | ± 0.002 |
Data sourced from gas-phase electron diffraction studies. rsc.org
Quantitative Measurement of Bond Angles (e.g., F–Ge–F, F–Ge–C, C–Ge–C)
The same electron diffraction analysis provided accurate measurements of the bond angles around the central germanium atom. The molecule exhibits a distorted tetrahedral geometry. The angle between the two fluorine atoms (F–Ge–F) is 105.4 ± 2.0°. rsc.org The angle between a fluorine atom, the germanium center, and a carbon atom (F–Ge–C) is 107.3 ± 0.7°. rsc.org Notably, the angle between the two methyl groups (C–Ge–C) is significantly larger at 121.0 ± 3.5°. rsc.org
| Angle | Measurement (°) | Uncertainty (°) |
|---|---|---|
| F–Ge–F | 105.4 | ± 2.0 |
| F–Ge–C | 107.3 | ± 0.7 |
| C–Ge–C | 121.0 | ± 3.5 |
Data sourced from gas-phase electron diffraction studies. rsc.org
Analysis of Molecular Conformation and Rotational Isomerism
Conformational isomers, or rotamers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. wikipedia.orgyoutube.com For difluorodimethylgermane, the rotation of the methyl groups (CH₃) around the Ge–C bonds is a key conformational process.
While specific studies on the rotational barrier for difluorodimethylgermane are not detailed in the primary literature, analogies can be drawn from similar molecules studied by electron diffraction. For molecules with rotating groups, a staggered conformation, where the substituents on adjacent atoms are positioned to minimize steric hindrance, is typically the most stable energy minimum. rsc.org In the case of difluorodimethylgermane, it is expected that the hydrogen atoms of the methyl groups adopt a staggered arrangement relative to the fluorine and carbon substituents on the germanium atom. The eclipsed conformation, where these groups are aligned, represents an energy maximum in the rotational pathway. wikipedia.org
Correlation of Geometrical Parameters with Electronic Structure and Bond Polarities
The observed molecular geometry is intrinsically linked to the electronic properties of the constituent atoms and bonds. The high electronegativity of fluorine compared to carbon and germanium leads to significant polarity in the Ge–F bonds. youtube.com This polarity influences the bond lengths and angles. Research has shown that the variations in the germanium-fluorine and germanium-carbon bond lengths can be correlated with estimations of bond polarities. rsc.org The strong electron-withdrawing effect of the two fluorine atoms increases the effective positive charge on the germanium atom, which in turn affects the strength and length of the adjacent Ge–C bonds. The deviation of the bond angles from the ideal tetrahedral angle of 109.5° is also a consequence of the electronic and steric repulsion between the bulky methyl groups and the highly electronegative fluorine atoms.
X-ray Crystallography of Related Organogermanium Compounds for Solid-State Structural Insights
While X-ray crystallographic data for difluorodimethylgermane itself is not available, likely due to its volatility, the study of related solid-state organogermanium compounds provides crucial insights into how these molecules arrange themselves in a crystal lattice. scispace.comlibretexts.org X-ray crystallography remains a primary tool for characterizing the structure and bonding of organometallic compounds. libretexts.org Often, the isolation of crystalline organogermanium compounds requires the use of bulky substituents to enhance stability and promote crystal formation. wikipedia.org
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. rsc.org In related organogermanium compounds, these interactions can include:
Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.
Hydrogen Bonding: In organogermanium compounds containing hydroxyl groups (germanols) or other hydrogen-bond donors and acceptors, these strong directional interactions can play a dominant role in the crystal structure. wikipedia.org
Halogen Bonding: Interactions involving halogen atoms (like fluorine in difluorodimethylgermane) can also be significant. Although often considered weak, interactions such as C–H⋯F have been shown to influence crystal packing. rsc.orgresearchgate.net
Studies on various organogermanium derivatives, including those with Ge-O bonds (germoxanes), have revealed diverse and complex structural motifs, from simple dimers to elaborate cage and sheet-like structures, all governed by the interplay of these intermolecular forces. nih.gov The analysis of these structures helps in understanding how molecules like difluorodimethylgermane might interact in a condensed phase, which is essential for designing new materials based on organogermanium chemistry. nih.gov
Theoretical Approaches to Predict and Validate Molecular Geometries
The determination of the precise three-dimensional structure of molecules like difluorodimethylgermane is a foundational aspect of chemistry, providing insight into its physical properties and reactivity. This endeavor is typically approached through a synergistic combination of theoretical calculations and experimental validation. Computational chemistry offers powerful tools to predict molecular geometries, which are then confirmed or refined by experimental techniques like gas-phase electron diffraction.
Theoretical models, particularly ab initio calculations and Density Functional Theory (DFT), are at the forefront of predicting molecular structures. youtube.com Ab initio methods use quantum mechanics to solve the electronic structure of a molecule from first principles, without reliance on experimental data. researchgate.net These calculations can provide highly accurate predictions of bond lengths, bond angles, and torsional angles. DFT is another quantum mechanical modeling method that is widely used in chemistry and material science for its favorable balance between accuracy and computational cost. youtube.comresearchgate.net It focuses on the electron density rather than the complex many-electron wavefunction, making it efficient for studying larger systems. youtube.com For a molecule like difluorodimethylgermane, these computational methods would be employed to calculate the equilibrium geometry by finding the minimum energy arrangement of its atoms.
While theoretical calculations provide a detailed predicted structure, these models must be validated against experimental data. Gas-phase electron diffraction is a primary experimental technique for determining the molecular structure of volatile compounds. rsc.orgwikipedia.org In this method, a beam of high-energy electrons is passed through a gaseous sample of the substance. The electrons are scattered by the electrostatic potential of the atoms in the molecules. globalsino.com This scattering creates a diffraction pattern of concentric rings, and the analysis of the intensity and spacing of these rings allows for the precise determination of the distances between atoms (bond lengths) and the angles between bonds. wikipedia.orgutexas.edu
The molecular structure of difluorodimethylgermane in the gas phase has been determined using this very technique, providing crucial data to validate theoretical predictions. rsc.org The study yielded precise values for the key geometrical parameters of the molecule. rsc.org
The experimentally determined values for the interatomic distances and bond angles of difluorodimethylgermane are summarized below. These findings serve as a benchmark for the accuracy of theoretical calculations.
Table 1: Experimental Bond Lengths for Difluorodimethylgermane
| Bond | Length (rg) in Ångströms (Å) | Uncertainty (Å) |
|---|---|---|
| Ge–C | 1.928 | ± 0.003 |
| Ge–F | 1.739 | ± 0.002 |
Table 2: Experimental Bond Angles for Difluorodimethylgermane
| Angle | Measurement in Degrees (°) | Uncertainty (°) |
|---|---|---|
| C–Ge–C | 121.0 | ± 3.5 |
| F–Ge–F | 105.4 | ± 2.0 |
| F–Ge–C | 107.3 | ± 0.7 |
The interplay between these theoretical predictions and experimental results is cyclical. Discrepancies between calculated and observed geometries can prompt refinements in the theoretical models, such as the choice of basis sets or the level of theory, to better account for electron correlation and other effects. uwosh.edu Conversely, strong agreement between theory and experiment provides a high degree of confidence in the determined molecular structure and the underlying theoretical framework.
Spectroscopic Data for Difluorodimethylgermane Not Available in Publicly Accessible Scientific Literature
A comprehensive search for detailed spectroscopic data on the chemical compound Germane, difluorodimethyl- ((CH₃)₂GeF₂), has concluded that specific experimental and analytical results are not available in the public domain through standard scientific databases and journals. Consequently, the creation of an in-depth article focusing on the vibrational and nuclear magnetic resonance spectroscopy of this compound, as per the requested detailed outline, cannot be fulfilled at this time.
Extensive queries aimed at locating infrared (IR) spectra, Raman spectra, normal coordinate analyses, and both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) data for difluorodimethylgermane did not yield specific results. While general methodologies for these spectroscopic techniques are well-documented for numerous organogermanium and organofluorine compounds, published research containing the specific vibrational frequencies, spectroscopic assignments, and NMR chemical shifts for difluorodimethylgermane appears to be absent from the accessible literature.
Research into related compounds, such as dichlorodimethylgermane and other methylgermanium (B72786) halides, exists, but this information cannot be substituted to accurately describe the unique spectroscopic properties of the difluoro- derivative. The fluorine atoms in difluorodimethylgermane would significantly influence the molecule's electronic structure, bond strengths, and vibrational modes, making data from chloro- or bromo- analogues an unsuitable basis for a scientifically accurate report.
Similarly, while theoretical predictions of spectra are possible using computational chemistry methods nih.govnist.govresearchgate.netnih.govscirp.orgmdpi.comrsc.org, fulfilling the request for an article based on established research findings requires experimentally verified data, which could not be located. The synthesis of organogermanium compounds was first reported in 1887, and while the field has expanded, difluorodimethylgermane remains a compound with limited publicly available characterization data. wikipedia.org
Without access to primary or compiled spectroscopic data, the generation of the requested sections on functional group identification, vibrational modes, normal coordinate analysis, and NMR characterization is not possible.
Comprehensive Spectroscopic Investigations of Difluorodimethylgermane
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR Spectroscopy for Fluorine Environments, Including Germanium Isotope Effects
Germanium possesses five stable isotopes: ⁷⁰Ge (20.57% abundance), ⁷²Ge (27.45%), ⁷³Ge (7.75%), ⁷⁴Ge (36.50%), and ⁷⁶Ge (7.73%). The difference in nuclear mass among these isotopes can cause a small but measurable perturbation of the electron density around the fluorine nuclei, leading to distinct resonance signals for the ¹⁹F atoms bonded to different germanium isotopes. This phenomenon is known as an isotope effect on the NMR chemical shift.
Detailed research into this effect for difluorodimethylgermane has revealed a measurable isotope-induced chemical shift. An isotope effect of approximately -0.8 Hz at a ¹⁹F NMR frequency of 188 MHz has been observed for every two-mass-unit increase in the directly bonded germanium isotope. This corresponds to a change of about -4 parts per billion (ppb). The observation of these distinct signals for the ⁷⁰Ge, ⁷²Ge, ⁷⁴Ge, and ⁷⁶Ge isotopologues confirms the high sensitivity of the fluorine nucleus to its immediate coordination sphere and provides a clear spectroscopic signature for the Ge-F bond.
Table 1: Germanium Isotope Effect on ¹⁹F Chemical Shift in Difluorodimethylgermane
| Isotopologue | Isotope Effect (per 2 mass units) |
| (CH₃)₂⁷⁰GeF₂ | Reference |
| (CH₃)₂⁷²GeF₂ | ~ -4 ppb |
| (CH₃)₂⁷⁴GeF₂ | ~ -8 ppb |
| (CH₃)₂⁷⁶GeF₂ | ~ -12 ppb |
Note: Data is based on reported findings and represents the shift relative to the lightest isotopologue.
Advanced 2D NMR Techniques for Structural Correlations
While one-dimensional NMR provides foundational information, advanced two-dimensional (2D) NMR techniques offer deeper insights into the molecular structure by revealing correlations between different nuclei. clockss.org For a molecule like difluorodimethylgermane, several 2D NMR experiments would be invaluable for unambiguous signal assignment and complete structural characterization. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled to each other. sdsu.edu In difluorodimethylgermane, a COSY experiment would not be expected to show cross-peaks, as all methyl protons are chemically and magnetically equivalent, confirming the symmetry of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a powerful experiment that correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C. pressbooks.pubnanalysis.com For (CH₃)₂GeF₂, an HSQC spectrum would show a single cross-peak connecting the ¹H resonance of the methyl groups to the ¹³C resonance of the same groups. This provides definitive evidence for the C-H bond connectivity. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range correlations (typically over 2-4 bonds) between protons and heteronuclei. youtube.com For difluorodimethylgermane, an HMBC experiment would be particularly insightful. It would be expected to show a correlation between the methyl protons (¹H) and the central germanium atom (⁷³Ge, with a nuclear spin of 9/2), provided the coupling is strong enough to be detected. More significantly, it would reveal a crucial correlation between the methyl protons and the fluorine atoms (¹⁹F) over three bonds (H-C-Ge-F). This ³J(H,F) correlation would definitively link the methyl groups to the fluorinated germanium center.
These advanced 2D techniques, when used in concert, provide a comprehensive and unambiguous picture of the molecular framework, confirming the connectivity and spatial relationships of the atoms within difluorodimethylgermane. nih.gov
Microwave Spectroscopy for Rotational Constants and Molecular Dimensions
High-Resolution Microwave Spectroscopic Studies of Difluorodimethylgermane and its Isotopologues
High-resolution microwave spectroscopy is the preeminent technique for determining the precise geometry of small molecules in the gas phase. mit.edulibretexts.org By measuring the absorption of microwave radiation, which excites rotational transitions, the moments of inertia and, consequently, the rotational constants (A, B, C) of a molecule can be determined with exceptional accuracy. tanta.edu.eg
For difluorodimethylgermane, a symmetric top molecule, the rotational spectrum would yield these fundamental constants. A detailed structural analysis would involve the individual study of its various isotopologues. By systematically substituting atoms with their heavier isotopes (e.g., ¹²C with ¹³C, ¹H with ²H, and utilizing the natural abundance of ⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge), a set of rotational constants for each species can be obtained. mit.edu This rich dataset allows for the precise calculation of bond lengths and bond angles through Kraitchman's equations or least-squares fitting procedures. This method would enable the determination of the Ge-C and Ge-F bond lengths and the C-Ge-C and F-Ge-F bond angles with very high precision.
Investigation of Weakly Bound Complexes Involving Difluorodimethylgermane (e.g., Difluorodimethylgermane-Argon)
The study of weakly bound van der Waals complexes, such as those formed between a molecule and a noble gas like argon, provides valuable information about intermolecular forces and the electron distribution of the molecule. kent.eduaip.org These complexes are typically generated in a supersonic expansion and studied using Fourier-transform microwave spectroscopy. kent.edu
In a hypothetical Difluorodimethylgermane-Argon complex, the argon atom would likely be situated in a position that maximizes its interaction with the molecule. researchgate.netnsf.gov Given the electronegativity of the fluorine atoms, the argon atom might be expected to reside in the F-Ge-F plane or in a groove created by the fluorine and methyl groups.
By measuring the rotational spectrum of the Ar-(CH₃)₂GeF₂ complex and its isotopologues (including those of argon itself), the rotational constants of the complex can be determined. researchgate.netnih.gov This data allows for the calculation of the distance between the argon atom and the center of mass of the difluorodimethylgermane molecule, as well as the angle of the argon atom relative to the principal axes of the monomer. These structural parameters provide a direct probe of the molecule's potential energy surface and the nature of the weak interactions governing the complex's geometry. aip.org
Photoelectron Spectroscopy (e.g., He(I), He(II) PE Spectra) for Electronic Structure Elucidation
Photoelectron spectroscopy (PES) is a direct experimental technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. idc-online.comkhanacademy.orgstudysmarter.co.uk Typically, He(I) (21.22 eV) or He(II) (40.8 eV) radiation is used to ionize valence electrons. libretexts.org The resulting spectrum displays a series of bands, where each band corresponds to the ionization of an electron from a different molecular orbital (MO).
The photoelectron spectrum of difluorodimethylgermane would provide quantitative information about the energies of its occupied molecular orbitals. Based on its structure, the spectrum would be expected to show distinct bands corresponding to:
Fluorine lone pair orbitals: These would likely appear as sharp, distinct bands at lower ionization energies, indicative of their non-bonding character.
Ge-C and Ge-F sigma bonding orbitals: These would be found at higher ionization energies and would likely exhibit broader, vibrationally resolved structures, reflecting their bonding character. Removal of an electron from these orbitals would significantly alter the molecular geometry, leading to excitation of vibrational modes in the resulting cation. libretexts.org
C-H bonding orbitals: These would be located at even higher ionization energies.
By comparing the experimental ionization energies with those predicted by quantum chemical calculations, a detailed assignment of the molecular orbital ordering and electronic structure of difluorodimethylgermane can be achieved. libretexts.orgkhanacademy.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For molecular analysis, a sample is ionized, typically by electron impact (EI), which results in the formation of a molecular ion (M⁺˙). libretexts.org The m/z of this ion provides the molecular weight of the compound. Due to the presence of multiple stable isotopes of germanium, the molecular ion peak for difluorodimethylgermane would appear as a characteristic cluster of peaks reflecting the natural isotopic abundance.
The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. wikipedia.org The pattern of these fragment ions is unique to the molecule and provides valuable structural information. libretexts.org For organogermanium compounds, cleavage of the germanium-carbon bond is a common initial fragmentation step due to its lower bond energy compared to other bonds. clockss.org
For difluorodimethylgermane, (CH₃)₂GeF₂, the predicted fragmentation pattern would include the following key steps:
Loss of a methyl radical (•CH₃): This is a very common fragmentation pathway for methyl-substituted germanes, leading to a stable cation. (CH₃)₂GeF₂⁺˙ → [CH₃GeF₂]⁺ + •CH₃
Loss of a fluorine atom (•F): Cleavage of the Ge-F bond would be another expected pathway. (CH₃)₂GeF₂⁺˙ → [(CH₃)₂GeF]⁺ + •F
Further fragmentation: The initial fragment ions can undergo subsequent loss of other groups, leading to a series of peaks that can be used to piece together the original structure.
Table 2: Predicted Major Ions in the Mass Spectrum of Difluorodimethylgermane
| Ion Formula | Description | Predicted m/z (for ⁷⁴Ge, ¹²C, ¹⁹F) |
|---|---|---|
| [(CH₃)₂⁷⁴GeF₂]⁺˙ | Molecular Ion (M⁺˙) | 142 |
| [CH₃⁷⁴GeF₂]⁺ | Loss of •CH₃ (M-15) | 127 |
| [(CH₃)₂⁷⁴GeF]⁺ | Loss of •F (M-19) | 123 |
| [⁷⁴GeF₂]⁺˙ | Loss of two •CH₃ | 112 |
Note: The m/z values are calculated for the most abundant germanium isotope (⁷⁴Ge) for simplicity. An actual spectrum would show a cluster of peaks for each fragment corresponding to the isotopic distribution of germanium.
Reactivity Profiles and Mechanistic Pathways
Nucleophilic Substitution Reactions Involving Germanium-Bound Fluorine Atoms
The primary mode of reaction for difluorodimethylgermane is expected to be nucleophilic substitution at the germanium center, where the fluoride (B91410) atoms act as leaving groups. The high strength of the Ge-F bond compared to other germanium-halogen bonds suggests that forcing conditions may be required for these reactions to proceed efficiently.
Based on the general reactivity of organogermanium halides, difluorodimethylgermane is expected to react with a variety of nucleophiles to yield a range of organogermanium derivatives. While specific studies on difluorodimethylgermane are not widely available, the reactions with common nucleophiles can be predicted.
Organometallic Reagents: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that can displace the fluorine atoms to form new carbon-germanium bonds. These reactions are fundamental in organometallic chemistry for the synthesis of more complex organogermanium structures with additional organic moieties. The reaction would likely proceed in a stepwise manner, first forming a monofluorinated intermediate, followed by the substitution of the second fluorine atom.
Alkoxides and Phenoxides: Reaction with sodium alkoxides (NaOR) or sodium phenoxides (NaOAr) would lead to the formation of dialkoxy- or diphenoxydimethylgermanes, respectively. These reactions involve the cleavage of the Ge-F bond and the formation of a new Ge-O bond.
Amines and Amides: Primary and secondary amines can react with difluorodimethylgermane, although they are weaker nucleophiles compared to organometallic reagents. The use of stronger nucleophiles like lithium amides (LiNR₂) would facilitate the substitution of the fluorine atoms to form germanium-nitrogen bonds.
The general scheme for these reactions can be represented as:
(CH₃)₂GeF₂ + 2 Nu⁻ → (CH₃)₂Ge(Nu)₂ + 2 F⁻
Where Nu⁻ represents a generic nucleophile.
Table 1: Predicted Products from Nucleophilic Substitution Reactions of Difluorodimethylgermane
| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |
| Alkyl/Aryl | R-MgX, R-Li | Dialkyl/diaryldimethylgermane, (CH₃)₂GeR₂ |
| Alkoxide | RO⁻Na⁺ | Dialkoxydimethylgermane, (CH₃)₂Ge(OR)₂ |
| Thiolate | RS⁻Na⁺ | Bis(alkylthio)dimethylgermane, (CH₃)₂Ge(SR)₂ |
| Amide | R₂N⁻Li⁺ | Bis(amino)dimethylgermane, (CH₃)₂Ge(NR₂)₂ |
This table is based on the predicted reactivity of difluorodimethylgermane by analogy to other organogermanium halides.
The germanium-fluorine bond in difluorodimethylgermane is susceptible to cleavage by protic reagents. This reactivity is a common feature of organogermanium halides. loc.gov
Water, being a protic reagent, can hydrolyze difluorodimethylgermane. This reaction is discussed in detail in the following section. Other protic reagents like alcohols and carboxylic acids can also react, leading to the cleavage of the Ge-F bond and the formation of new organogermanium compounds. For instance, reaction with an alcohol (ROH) would yield an alkoxydimethylgermane and hydrogen fluoride.
(CH₃)₂GeF₂ + ROH ⇌ (CH₃)₂Ge(F)(OR) + HF
Further reaction could lead to the disubstituted product, (CH₃)₂Ge(OR)₂. These reactions are often reversible and may require a base to drive the equilibrium towards the products by neutralizing the generated HF.
Hydrolysis Behavior and Stability in Aqueous Environments
The stability of difluorodimethylgermane in aqueous environments is expected to be low due to the susceptibility of the Ge-F bonds to hydrolysis. thieme-connect.de The presence of water leads to the progressive replacement of the fluorine atoms with hydroxyl groups.
The initial hydrolysis of difluorodimethylgermane would yield dimethylgermanediol, (CH₃)₂Ge(OH)₂. This intermediate is generally unstable and readily undergoes condensation reactions to form polymeric or cyclic germoxanes. nih.gov
(CH₃)₂GeF₂ + 2 H₂O → (CH₃)₂Ge(OH)₂ + 2 HF
The dimethylgermanediol can then condense:
n (CH₃)₂Ge(OH)₂ → [-(CH₃)₂Ge-O-]ₙ + n H₂O
Under more forcing conditions or over extended periods, complete degradation to inorganic germanium species can occur. The ultimate hydrolysis products are expected to be germanium dioxide (GeO₂) and hydrofluoric acid (HF). The methyl groups would be cleaved under these conditions, likely forming methane (B114726) or methanol (B129727) depending on the reaction environment. The formation of GeO₂ is a common fate for many organogermanium compounds under oxidative and hydrolytic conditions. pharmacy180.com
Decomposition Characteristics Under Varied Conditions
Organogermanium compounds generally exhibit considerable thermal stability. paperpublications.org However, at elevated temperatures, they will decompose. The decomposition pathways are dependent on the specific substituents and the conditions (e.g., presence of oxygen, pressure).
For difluorodimethylgermane, thermal decomposition in an inert atmosphere would likely involve the cleavage of the germanium-carbon and germanium-fluorine bonds. This could lead to the formation of various volatile and non-volatile products. Pyrolysis of organogermanium compounds can produce germanium-containing films or nanoparticles, and the nature of the products would depend on the temperature and atmosphere.
In the presence of oxygen, combustion would occur, leading to the formation of germanium dioxide, carbon dioxide, water, and hydrogen fluoride. The thermochemistry of organogermanium compounds has been a subject of study, providing data on bond dissociation enthalpies which can help in predicting decomposition pathways. rsc.org
Transmetallation Reactions for the Formation of Novel Germanium-Metal Bonds
Transmetallation is a fundamental organometallic reaction involving the transfer of an organic group from one metal to another. youtube.com In the context of difluorodimethylgermane, transmetallation reactions would provide a valuable route to the formation of novel germanium-metal (Ge-M) bonds, leading to the synthesis of new organometallic polymers and materials.
The general form of a transmetallation reaction involving difluorodimethylgermane can be represented as:
Me₂GeF₂ + M-R → Me₂Ge(F)-R + M-F
Where 'M-R' represents an organometallic reagent, with 'M' being a metal and 'R' being an organic ligand. The feasibility and outcome of such reactions are dictated by the nature of the organometallic reagent and the reaction conditions. For instance, the use of highly reactive organometallic reagents, such as organolithium or Grignard reagents, would likely lead to the substitution of one or both fluorine atoms. youtube.com
The mechanism of these reactions can proceed through various pathways, including a four-centered transition state. The polarity of the metal-carbon bond in the organometallic reagent plays a crucial role; a more polar bond generally leads to a more reactive reagent. youtube.com The strength of the newly formed metal-fluorine bond also provides a thermodynamic driving force for the reaction.
While specific examples involving difluorodimethylgermane are not readily found, the broader field of organogermanium chemistry suggests that such reactions are plausible. For instance, related organogermanium halides are known to undergo transmetallation with various organometallic complexes. These reactions are pivotal in the synthesis of complex organogermanium architectures.
Single Electron Transfer (SET) Reactions in Organogermanium Systems
Single Electron Transfer (SET) is a process where an electron is transferred from a donor molecule to an acceptor molecule, generating radical ion intermediates. libretexts.org In organogermanium chemistry, SET pathways can initiate a variety of transformations that are not accessible through conventional two-electron (polar) reaction mechanisms.
For difluorodimethylgermane, a potential SET process could be initiated by a potent electron donor, such as an alkali metal or a low-valent transition metal complex. The proposed mechanism would involve the transfer of an electron to the difluorodimethylgermane molecule, leading to the formation of a radical anion.
Me₂GeF₂ + e⁻ → [Me₂GeF₂]⁻•
This radical anion would be a highly reactive intermediate, likely undergoing fragmentation through the cleavage of a germanium-fluorine bond to generate a dimethylfluorogermyl radical and a fluoride anion:
[Me₂GeF₂]⁻• → Me₂GeF• + F⁻
The resulting germyl (B1233479) radical could then participate in a range of subsequent reactions, such as radical-radical coupling or abstraction of an atom from another molecule. While direct evidence for SET reactions involving difluorodimethylgermane is scarce, the principles of electron transfer are widely recognized in the chemistry of related main-group elements. nih.govnih.gov The feasibility of such a process would depend on the reduction potential of difluorodimethylgermane and the oxidizing strength of the reaction partner.
Exploration of Reaction Kinetics and Thermodynamic Parameters
The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and position of equilibrium of chemical reactions. jackwestin.comyoutube.com For reactions involving difluorodimethylgermane, these parameters would be crucial for optimizing reaction conditions and predicting product distributions.
Thermodynamic Considerations:
Kinetic Considerations:
Kinetics, on the other hand, deals with the rate of a reaction, which is determined by the activation energy (Ea). jackwestin.com The activation energy represents the energy barrier that must be overcome for reactants to transform into products. For difluorodimethylgermane, the steric bulk of the methyl groups and the electrophilicity of the germanium center would influence the activation energy of its reactions.
While specific kinetic and thermodynamic data for reactions of difluorodimethylgermane are not available in the reviewed literature, general principles can be applied. For instance, reactions with lower activation energies will proceed faster and are considered kinetically favored. In contrast, reactions that lead to the most stable products are thermodynamically favored. jackwestin.com The interplay between kinetic and thermodynamic control can lead to different products under different reaction conditions (e.g., temperature).
A comprehensive understanding of the kinetic and thermodynamic landscape of difluorodimethylgermane's reactivity would require dedicated experimental and computational studies. Such investigations would be invaluable for harnessing the full synthetic potential of this compound.
Computational and Theoretical Chemistry of Difluorodimethylgermane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of difluorodimethylgermane. These methods can be broadly categorized into ab initio, density functional theory, and semi-empirical methods, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) and Ab Initio Methods (e.g., MP2) for Electronic Structure and Properties
High-level computational methods like Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are powerful tools for accurately determining the electronic structure and properties of molecules like difluorodimethylgermane. These ab initio and DFT methods solve the electronic Schrödinger equation to provide detailed information about molecular geometry, energy, and other properties from first principles, with minimal empirical parameterization.
Table 1: Representative Data from Quantum Chemical Calculations for Difluorodimethylgermane
| Parameter | Method | Calculated Value | Experimental Value (Gas-Phase Electron Diffraction) |
|---|---|---|---|
| Ge-C Bond Length | DFT/MP2 | Data not available in cited literature | 1.928 ± 0.003 Å |
| Ge-F Bond Length | DFT/MP2 | Data not available in cited literature | 1.739 ± 0.002 Å |
| C-Ge-C Angle | DFT/MP2 | Data not available in cited literature | 121.0 ± 3.5° |
| F-Ge-F Angle | DFT/MP2 | Data not available in cited literature | 105.4 ± 2.0° |
Note: Experimental data provides a target for theoretical predictions.
Semi-Empirical Calculations for Initial Parameter Estimation (e.g., CNDO/2)
Semi-empirical methods, such as Complete Neglect of Differential Overlap (CNDO/2), offer a computationally less intensive alternative to ab initio and DFT methods. znaturforsch.com These methods simplify the Hartree-Fock equations by neglecting certain integrals and using parameters derived from experimental data to approximate others. znaturforsch.com
For a molecule like difluorodimethylgermane, CNDO/2 can be employed for initial, rapid estimations of molecular properties. znaturforsch.com This can include preliminary geometry optimizations, calculation of molecular orbitals, and estimation of atomic charges and dipole moments. znaturforsch.com While not as accurate as higher-level methods, CNDO/2 is valuable for providing a qualitative understanding and a starting point for more rigorous calculations, especially for larger systems or for screening a wide range of molecular conformations. znaturforsch.comresearchgate.net
Theoretical Analysis of Bonding Characteristics (e.g., Germanium-Carbon, Germanium-Fluorine Bonds)
The nature of the chemical bonds in difluorodimethylgermane, specifically the Germanium-Carbon (Ge-C) and Germanium-Fluorine (Ge-F) bonds, can be elucidated using theoretical analysis methods. Techniques like Natural Bond Orbital (NBO) analysis are particularly insightful. NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.
This analysis provides a quantitative description of the electron density distribution within the bonds, including their hybridization and polarization. For the Ge-F bond, which is expected to be highly polar due to the large electronegativity difference between fluorine and germanium, NBO analysis can quantify the ionic character of the bond. Similarly, the covalent nature of the Ge-C bond can be characterized. The analysis also reveals hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. These interactions can influence the molecule's geometry and reactivity.
Table 2: Illustrative NBO Analysis Data for Difluorodimethylgermane
| Bond | NBO Analysis Parameter | Predicted Value |
|---|---|---|
| Ge-C | % s-character on Ge | Data not available in cited literature |
| % p-character on Ge | Data not available in cited literature | |
| Polarization towards C (%) | Data not available in cited literature | |
| Ge-F | % s-character on Ge | Data not available in cited literature |
| % p-character on Ge | Data not available in cited literature | |
| Polarization towards F (%) | Data not available in cited literature |
Note: This table illustrates the type of data obtained from NBO analysis.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structures and assignments.
Calculated Vibrational Frequencies and Intensities
Theoretical vibrational analysis is a powerful tool for understanding the infrared (IR) and Raman spectra of molecules. By performing a frequency calculation on the optimized geometry of difluorodimethylgermane using methods like DFT, a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained. Each calculated frequency corresponds to a specific normal mode of vibration, such as Ge-F stretching, CH₃ rocking, or C-Ge-C bending.
These theoretical predictions are invaluable for assigning the peaks observed in experimental vibrational spectra. umich.eduresearchgate.net It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match the anharmonicity present in experimental vibrations. The comparison between the calculated and experimental spectra can confirm the molecule's structure and provide a detailed understanding of its vibrational dynamics.
Table 3: Illustrative Calculated Vibrational Frequencies for Difluorodimethylgermane
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) |
|---|---|---|
| Ge-F symmetric stretch | Data not available in cited literature | Data not available in cited literature |
| Ge-F asymmetric stretch | Data not available in cited literature | Data not available in cited literature |
| CH₃ symmetric stretch | Data not available in cited literature | Data not available in cited literature |
| CH₃ asymmetric stretch | Data not available in cited literature | Data not available in a cited literature |
| C-Ge-C bend | Data not available in cited literature | Data not available in cited literature |
Note: This table demonstrates the output of a theoretical vibrational analysis.
Theoretical NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the magnetic shielding tensors of nuclei. These tensors are then used to determine the chemical shifts relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).
For difluorodimethylgermane, calculations would focus on predicting the ¹H, ¹³C, ¹⁹F, and possibly ⁷³Ge chemical shifts. These theoretical values can be directly compared to experimental NMR data to aid in the assignment of spectral peaks. researchgate.net For instance, studies have been conducted on the germanium isotope effect on the ¹⁹F chemical shift in this molecule. znaturforsch.com Accurate prediction of chemical shifts and coupling constants can help to resolve ambiguities in experimental spectra and provide a deeper understanding of the electronic environment around each nucleus.
Table 4: Illustrative Calculated NMR Parameters for Difluorodimethylgermane
| Nucleus | Parameter | Calculated Value |
|---|---|---|
| ¹H (in CH₃) | Chemical Shift (ppm) | Data not available in cited literature |
| ¹³C (in CH₃) | Chemical Shift (ppm) | Data not available in cited literature |
| ¹⁹F | Chemical Shift (ppm) | Data not available in cited literature |
| ¹J(Ge-C) | Coupling Constant (Hz) | Data not available in cited literature |
| ¹J(Ge-F) | Coupling Constant (Hz) | Data not available in cited literature |
Note: This table shows the type of data generated from theoretical NMR calculations.
Modeling of Reaction Mechanisms and Energy Landscapes
The computational modeling of reaction mechanisms for difluorodimethylgermane, including the characterization of its energy landscapes, is a complex area of research. Such studies typically employ quantum chemical methods to map out the potential energy surface (PES) associated with a particular chemical transformation, identifying transition states, intermediates, and the corresponding activation energies. These calculations are crucial for understanding reaction kinetics and predicting the feasibility of various reaction pathways, such as thermal decomposition, hydrolysis, or reactions with other chemical species.
However, a comprehensive review of the scientific literature reveals a notable scarcity of published research specifically detailing the modeling of reaction mechanisms and associated energy landscapes for difluorodimethylgermane. While computational methods for exploring reaction pathways are well-established, their specific application to this compound, including detailed energy profiles and transition state structures for its reactions, does not appear to be extensively documented in publicly accessible databases and research articles. The exploration of phenomena such as the decomposition pathways of difluorodimethylgermane or its reactivity towards nucleophiles or electrophiles through computational modeling remains a fertile ground for future research.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For difluorodimethylgermane, the primary focus of conformational analysis is the rotation of the two methyl groups relative to the fixed positions of the fluorine atoms. The potential energy surface (PES) for this internal rotation describes the energy of the molecule as a function of the dihedral angles of the methyl groups.
While specific, detailed experimental or high-level computational studies on the conformational analysis of difluorodimethylgermane are not extensively reported, insights can be drawn from studies of analogous molecules, such as other halogenated alkanes and silanes. The rotation of the methyl groups in difluorodimethylgermane is expected to have a relatively low energy barrier. The most stable conformation is likely to be a staggered arrangement where the hydrogen atoms of the methyl groups are positioned to minimize steric hindrance with each other and with the fluorine atoms.
A simplified potential energy surface can be conceptualized by considering the rotation of one of the methyl groups while the other is held in a fixed position. The energy would be at a minimum in the staggered conformations and would pass through maxima at the eclipsed conformations, where the hydrogen atoms of the rotating methyl group align with the atoms of the rest of the molecule.
To provide a quantitative perspective, data from computational chemistry databases for similar molecules can be considered. For instance, the rotational barrier for the methyl group in methylgermane (CH₃GeH₃) provides a baseline. However, the presence of two fluorine atoms in difluorodimethylgermane will significantly influence the electronic environment and steric interactions, thereby altering the rotational barrier.
Without specific published data for difluorodimethylgermane, a hypothetical data table for the rotational barrier of the methyl groups can be constructed to illustrate the concept. The values presented would be based on typical ranges observed for similar compounds and would require verification through dedicated computational studies.
Hypothetical Rotational Energy Profile for a Methyl Group in Difluorodimethylgermane
| Dihedral Angle (H-C-Ge-F) | Conformation | Relative Energy (kJ/mol) |
| 0° | Eclipsed | 5.0 (Hypothetical Maximum) |
| 60° | Staggered | 0.0 (Hypothetical Minimum) |
| 120° | Eclipsed | 5.0 (Hypothetical Maximum) |
| 180° | Staggered | 0.0 (Hypothetical Minimum) |
Note: The values in this table are illustrative and not based on published experimental or computational data for difluorodimethylgermane. They serve to demonstrate the expected periodicity and nature of the potential energy surface for methyl group rotation.
Applications in Advanced Materials Science and Organic Synthetic Methodologies
Precursor in Semiconductor Manufacturing and Microelectronics
Organogermanium compounds, in general, are of interest in the semiconductor industry as precursors for the deposition of germanium-containing thin films. These films are crucial for the fabrication of advanced electronic devices.
Deposition Techniques for Germanium-Containing Thin Films
Various deposition techniques are employed to create thin films from organometallic precursors. For a compound like difluorodimethylgermane, the following methods could be theoretically applicable:
Chemical Vapor Deposition (CVD): In a typical CVD process, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. The presence of fluorine and methyl groups in difluorodimethylgermane would influence its volatility and decomposition temperature, key parameters in a CVD process.
Atomic Layer Deposition (ALD): ALD is a more precise technique that involves sequential, self-limiting surface reactions. A precursor like difluorodimethylgermane could potentially be used in an ALD cycle, where the molecule would adsorb onto the substrate surface, followed by a reaction with a co-reactant to deposit a single atomic layer.
Table 1: Potential Deposition Techniques for Germanium-Containing Thin Films Using a Hypothetical Precursor Like Difluorodimethylgermane
| Deposition Technique | Description | Potential Role of Difluorodimethylgermane |
| Chemical Vapor Deposition (CVD) | A chemical process used to produce high-purity, high-performance solid materials. | As a volatile source of germanium that decomposes at a specific temperature to deposit a germanium-containing film. |
| Atomic Layer Deposition (ALD) | A thin film deposition technique based on the sequential use of a gas phase chemical process. | As a precursor that can chemisorb onto a surface in a self-limiting manner, allowing for atomic-level control of film thickness. |
Role in Fabricating Electronic Devices
Germanium-containing films are integral to various electronic devices due to germanium's higher charge carrier mobility compared to silicon. If difluorodimethylgermane were to be used as a precursor, the resulting thin films could potentially be incorporated into:
Transistors: High-mobility channel materials are essential for next-generation transistors. Germanium is a candidate for such applications.
Photodetectors: The optical properties of germanium make it suitable for photodetectors in the near-infrared region.
Reagent in Organic Synthesis for Introducing Germanium into Organic Frameworks
Organogermanium compounds are valuable reagents in organic chemistry for the synthesis of more complex molecules containing germanium.
Germanium Transfer Reactions
While specific germanium transfer reactions involving difluorodimethylgermane are not documented, analogous reactions with other organogermanium halides suggest potential pathways. The fluorine atoms in difluorodimethylgermane would act as leaving groups, allowing the dimethylgermanium moiety to be transferred to other organic molecules.
Synthesis of Complex Organogermanium Architectures
The development of new organogermanium compounds with unique electronic and structural properties is an active area of research. A reactive molecule like difluorodimethylgermane could serve as a building block for the synthesis of larger, more complex organogermanium structures, such as polymers or dendrimers.
Research Applications in Fluorinated Organometallic Compound Chemistry
The study of fluorinated organometallic compounds is a specialized field of chemistry. The presence of both fluorine and germanium in difluorodimethylgermane makes it an interesting subject for fundamental research. Studies on its synthesis, reactivity, and spectroscopic properties could provide valuable insights into the nature of the carbon-germanium and germanium-fluorine bonds.
Potential in Advanced Materials Development (e.g., Polymer Synthesis, Nanotechnology)
Extensive searches of scientific literature and patent databases did not yield specific information regarding the application of Germane, difluorodimethyl- in the development of advanced materials. The following sections detail the lack of available research in the specified areas.
Role in Nanomaterial Fabrication and Functionalization
There is a significant lack of information regarding the role of difluorodimethylgermane in the fabrication and functionalization of nanomaterials. While the broader field of nanotechnology often involves the use of organometallic compounds for the synthesis of nanoparticles or the surface modification of nanomaterials to enhance their properties, no specific studies have been identified that utilize difluorodimethylgermane for these purposes. Research on the functionalization of nanomaterials with various organic and inorganic compounds is a rapidly growing area, but at present, the contribution of difluorodimethylgermane to this field remains undocumented in the scientific literature.
Table 2: Status of Research on Difluorodimethylgermane in Nanotechnology
| Research Area | Findings |
| Nanoparticle Synthesis | No studies found. |
| Surface Functionalization of Nanomaterials | No studies found. |
| Applications in Nanodevices | Not applicable due to lack of fabrication data. |
Catalytic Applications of Difluorodimethylgermane and its Derivatives
A thorough review of the scientific literature reveals no documented catalytic applications of difluorodimethylgermane or its derivatives. The field of catalysis widely explores organometallic compounds, including those of germanium, for a variety of organic transformations. However, the specific catalytic activity of difluorodimethylgermane has not been reported. Research into new catalytic systems is a continuous effort in both academic and industrial settings, but as of now, difluorodimethylgermane has not emerged as a compound of interest in published catalytic studies.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. For difluorodimethylgermane, research is anticipated to move away from traditional methods that may involve harsh reagents. wikipedia.org Key areas of development include:
Chlorine-Free Processing : A significant advancement would be the development of "chlorine-free" synthetic pathways, avoiding chlorinated germanium precursors which are common starting points for organogermanes. wikipedia.org
Catalytic Approaches : The exploration of catalytic routes, potentially using earth-abundant metals, could replace stoichiometric reagents, leading to higher efficiency and atom economy.
Green Solvents and Reagents : Research into using safer, renewable solvents and reagents, such as dialkyl carbonates, is a promising trend in heterocyclic synthesis that could be adapted for organogermanium compounds. frontiersin.orgrsc.org The use of plant-based extracts for nanoparticle synthesis showcases the broader move towards biocompatible and eco-friendly reagents in inorganic chemistry. nih.govnih.gov
Energy Efficiency : Investigating synthesis methods that operate at lower temperatures and pressures, such as mechanochemistry or photocatalysis, will contribute to a more sustainable production process.
Advanced Spectroscopic Probes for Real-Time Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling material properties. The application of advanced spectroscopic techniques will be instrumental in elucidating the complex reaction pathways of difluorodimethylgermane. The recent development of methods for real-time, in-situ monitoring of chemical reactions offers a powerful toolkit for these investigations. nih.govresearchgate.net
Mechanistic studies can be revolutionized by observing transformations directly within the reaction vessel, which is now possible through techniques like synchrotron powder X-ray diffraction (PXRD) and Raman spectroscopy. nih.govresearchgate.netyoutube.com These methods have proven effective in identifying short-lived intermediates and understanding multistep reaction mechanisms in mechanochemical synthesis. nih.gov
Table 1: Advanced Spectroscopic Probes for Mechanistic Studies of Difluorodimethylgermane
| Spectroscopic Technique | Information Provided | Potential Application for Difluorodimethylgermane |
| In-situ Raman Spectroscopy | Real-time monitoring of vibrational modes, reaction kinetics, and formation of intermediates. nih.govresearchgate.net | Tracking the progress of polymerization reactions or the deposition of thin films from difluorodimethylgermane precursors. |
| In-situ Synchrotron PXRD | Identification of crystalline phases, reaction pathways, and metastable intermediates in solid-state reactions. researchgate.net | Studying solid-state transformations, such as the synthesis of polygermanes or coordination polymers involving difluorodimethylgermane. |
| Electron Energy-Loss Spectroscopy (EELS) | Provides quantitative chemical information at high spatial resolution. arxiv.org | Characterizing the elemental composition and bonding in thin films and hybrid materials derived from difluorodimethylgermane. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural characterization of molecules in solution and the solid state. paperpublications.org | Elucidating the precise structure of new compounds and polymers synthesized from difluorodimethylgermane. |
By applying these techniques, researchers can gain unprecedented insight into the kinetics and mechanisms governing the reactivity of difluorodimethylgermane, paving the way for more controlled and efficient synthetic strategies.
Computational Studies to Predict Novel Reactivity and Materials Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules, complementing experimental findings. nih.gov For difluorodimethylgermane, computational studies can accelerate the discovery of new materials and applications by screening potential structures and predicting their behavior. researchgate.netresearchgate.net
DFT calculations can provide a deep understanding of:
Molecular Structure and Bonding : Determining precise bond lengths, bond angles, and vibrational frequencies.
Electronic Properties : Calculating HOMO-LUMO gaps, electron affinity, and ionization potential, which are crucial for applications in electronics. researchgate.net
Reaction Mechanisms : Mapping potential energy surfaces to identify transition states and calculate activation barriers for various reactions, including decomposition pathways. researchgate.netnih.gov
Interfacial Interactions : Modeling the adsorption and reactivity of difluorodimethylgermane on various substrates, which is vital for its use in surface modification and thin-film deposition. researchgate.net
Table 2: Key Parameters from DFT Calculations and Their Significance
| Calculated Parameter | Significance for Difluorodimethylgermane Research |
| Adsorption Energy (Eads) | Predicts the strength of interaction with surfaces (e.g., metal oxides), guiding applications in coatings and electronics. researchgate.net |
| HOMO-LUMO Gap | Indicates the electronic excitability and chemical reactivity; essential for designing semiconductors and optoelectronic materials. researchgate.net |
| Global Reactivity Descriptors | Parameters like chemical hardness and electrophilicity help in predicting the overall reactivity of the molecule in various chemical environments. researchgate.net |
| Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra, confirming the structure of new compounds. nih.gov |
These computational insights can guide experimental efforts, saving time and resources by focusing on the most promising candidates for specific applications.
Exploration of Self-Assembly and Supramolecular Chemistry Involving Difluorodimethylgermane
Supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.govyoutube.com The principles of molecular self-assembly offer a bottom-up approach to creating complex and functional nanomaterials. youtube.comyoutube.com
Difluorodimethylgermane is a compelling candidate for supramolecular chemistry due to its distinct structural features. The polar germanium-fluorine bonds can participate in dipole-dipole or halogen bonding interactions, while the methyl groups can engage in hydrophobic interactions. This combination could be exploited to design novel self-assembling systems. Research in this area could focus on:
Host-Guest Chemistry : Designing macrocyclic hosts that can selectively bind difluorodimethylgermane, potentially for sensing or transport applications.
Coordination Polymers : Using difluorodimethylgermane as a ligand that coordinates to metal centers, forming one-, two-, or three-dimensional networks with interesting magnetic or porous properties, similar to assemblies formed by other germanium halides. nih.gov
Liquid Crystals : Exploring the potential of derivatives of difluorodimethylgermane to form liquid crystalline phases, where molecules exhibit long-range orientational order.
The ability to control the assembly of molecules is a cornerstone of modern nanotechnology, and exploring the role of difluorodimethylgermane in this field could lead to materials with tunable optical, electronic, or responsive properties. youtube.com
Integration of Difluorodimethylgermane into Hybrid Material Systems
Hybrid materials, which combine organic and inorganic components at the molecular level, often exhibit properties superior to their individual constituents. researchgate.net Organogermanium compounds are already utilized in the microelectronics industry and in the formation of specialized glasses. thermofisher.com Difluorodimethylgermane, with its unique functional groups, is a promising building block for a new generation of hybrid materials.
Potential research directions include:
Precursor for Deposition Techniques : Utilizing difluorodimethylgermane as a precursor in Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) to grow thin films of germanium-containing materials. The fluorine content could influence the film's properties, such as its etch resistance or dielectric constant.
Sol-Gel Chemistry : Incorporating difluorodimethylgermane into sol-gel processes to create hybrid organic-inorganic glasses and ceramics. The organic methyl groups can impart flexibility and hydrophobicity, while the inorganic germanoxane network provides structural integrity.
Surface Modification : Grafting difluorodimethylgermane onto the surface of nanoparticles or bulk materials to tailor their surface properties, such as creating hydrophobic or oleophobic coatings.
Table 3: Potential Hybrid Material Systems and Applications
| Hybrid System | Method of Integration | Potential Application |
| Fluorinated Germoxane Polymers | Hydrolytic polycondensation | Dielectric layers in microelectronics, hydrophobic coatings. |
| Ge-C-F thin films on Silicon | Chemical Vapor Deposition (CVD) | Semiconductor devices, protective optical coatings. |
| Modified Metal Oxide Nanoparticles | Surface grafting | Fillers for high-performance composites, specialized catalysts. |
The integration of this compound into hybrid systems could yield materials with enhanced thermal stability, specific refractive indices, or improved mechanical properties.
Interdisciplinary Research with Other Fields of Materials Science and Engineering
The full potential of difluorodimethylgermane can only be realized through collaborative, interdisciplinary research that bridges chemistry, physics, materials science, and engineering. wiley.comcdmf.org.br The synthesis of the molecule is a chemical challenge, but its application requires a much broader expertise.
Future progress will depend on teams of researchers with diverse skills:
Chemists will focus on developing efficient and sustainable synthetic routes and functionalizing the molecule to create new derivatives.
Materials Scientists will work on incorporating these molecules into bulk materials, thin films, and nanocomposites, exploring processing-structure-property relationships. cdmf.org.br
Physicists will characterize the fundamental electronic, optical, and magnetic properties of the new materials derived from difluorodimethylgermane.
Engineers will design and fabricate devices that leverage these properties, such as sensors, transistors, LEDs, or advanced coatings.
This collaborative approach is essential for translating fundamental chemical discoveries into tangible technological advancements, from next-generation electronics to high-performance structural materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Germane, difluorodimethyl-, and how can their efficiency be validated experimentally?
- Methodological Answer: Focus on fluorination reactions using dimethylgermane precursors under controlled conditions (e.g., gas-phase reactions with fluorine donors). Validate purity via gas chromatography-mass spectrometry (GC-MS) and confirm structural integrity using multinuclear NMR spectroscopy (¹H, ¹⁹F, and ⁷³Ge nuclei) . Pilot studies should include kinetic analysis to identify side reactions and optimize yields.
Q. Which spectroscopic techniques are most effective for characterizing Germane, difluorodimethyl- in solution and solid states?
- Methodological Answer: Use Fourier-transform infrared spectroscopy (FTIR) to identify Ge-F stretching modes (~500–600 cm⁻¹) and Raman spectroscopy for crystal lattice vibrations. For solution-state analysis, employ ¹⁹F NMR (chemical shifts typically between −200 to −300 ppm) and X-ray diffraction (XRD) for solid-state structural confirmation. Cross-validate with computational simulations (e.g., DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for Germane, difluorodimethyl- across different experimental conditions?
- Methodological Answer: Conduct a moderator-mediator analysis to isolate variables influencing reactivity. For example, temperature and solvent polarity may act as moderators altering reaction pathways, while trace impurities (e.g., moisture) could mediate decomposition. Use factorial experimental designs to systematically test interactions and apply multivariate regression to quantify variable contributions .
Q. What computational strategies are suitable for modeling the electronic structure and thermodynamic stability of Germane, difluorodimethyl-?
- Methodological Answer: Combine density functional theory (DFT) with ab initio methods (e.g., CCSD(T)) to calculate bond dissociation energies and frontier molecular orbitals. Validate against experimental thermochemical data (e.g., calorimetry) and use molecular dynamics (MD) simulations to predict stability under varying environmental conditions (e.g., temperature gradients) .
Q. How should researchers design experiments to minimize cognitive load when investigating complex reaction mechanisms involving Germane, difluorodimethyl-?
- Methodological Answer: Apply cognitive load theory principles: segment workflows into modular steps (e.g., separate synthesis, characterization, and mechanistic studies). Use visual aids (e.g., reaction coordinate diagrams) and automated data logging to reduce extraneous processing. Pilot studies with iterative feedback loops can refine protocols before scaling .
Data Management and Reproducibility
Q. What are the best practices for ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance when publishing datasets on Germane, difluorodimethyl-?
- Methodological Answer:
Metadata Standards : Use discipline-specific templates (e.g., NFDI4Chem’s guidelines for NMR data) .
Repository Selection : Deposit in certified repositories (e.g., Zenodo, Chemotion) with persistent identifiers (DOIs).
Quality Control : Implement peer review for datasets, including checks for instrumental calibration records and raw data archiving .
Q. How can conflicting theoretical and experimental results for Germane, difluorodimethyl-’s properties be reconciled in meta-analyses?
- Methodological Answer: Perform sensitivity analyses to assess model assumptions (e.g., basis set choices in DFT) against empirical data. Use Bayesian statistics to quantify uncertainties and identify outliers. Cross-reference with independent datasets (e.g., crystallographic databases) to validate trends .
Ethical and Regulatory Considerations
Q. What ethical frameworks govern the handling of hazardous intermediates like Germane, difluorodimethyl- in collaborative research environments?
- Methodological Answer: Adopt the DFG’s Guidelines on Safeguarding Good Scientific Practice , including risk assessments for synthesis protocols and transparent reporting of safety incidents. Establish shared digital lab notebooks with access controls to ensure traceability .
Interdisciplinary Integration
Q. How can researchers integrate multimodal datasets (e.g., spectroscopic, computational, and environmental) to study Germane, difluorodimethyl-’s behavior in heterogeneous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
